4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride
Overview
Description
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized for their role in various therapeutic areas, including cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the aniline moiety. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature. This one-pot method allows for the synthesis of structurally diverse substituted anilines bearing the oxadiazole motif in moderate to excellent yields without the need for protective groups .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could introduce halogen or alkyl groups onto the aniline ring.
Scientific Research Applications
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials, such as fluorescent dyes and sensors.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Aniline derivatives: Compounds with an aniline moiety that can undergo similar chemical reactions and have comparable applications.
Uniqueness
4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride is unique due to the presence of both the cyclopropyl group and the oxadiazole ring, which may confer distinct biological properties and reactivity compared to other oxadiazole or aniline derivatives .
Properties
IUPAC Name |
4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c13-9-3-5-10(6-4-9)16-7-11-14-12(17-15-11)8-1-2-8;/h3-6,8H,1-2,7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXBJGZZNNRMEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)COC3=CC=C(C=C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311316-40-1 | |
Record name | Benzenamine, 4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311316-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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